molecular formula C15H13NO2 B15317869 1-(4-Methoxyphenyl)-3-(pyridin-4-yl)prop-2-en-1-one

1-(4-Methoxyphenyl)-3-(pyridin-4-yl)prop-2-en-1-one

Cat. No.: B15317869
M. Wt: 239.27 g/mol
InChI Key: OHXOJKQHTRABPQ-FARCUNLSSA-N
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Description

1-(4-Methoxyphenyl)-3-(pyridin-4-yl)prop-2-en-1-one is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities. This compound is characterized by the presence of a methoxy group on one phenyl ring and a pyridinyl group on the other, connected by a propenone bridge.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Methoxyphenyl)-3-(pyridin-4-yl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-methoxybenzaldehyde and 4-acetylpyridine in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the synthesis can be scaled up by using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the yield of the desired compound. Purification is typically achieved through recrystallization or column chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-Methoxyphenyl)-3-(pyridin-4-yl)prop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, nitrating agents, or alkylating agents can be used under appropriate conditions.

Major Products

    Oxidation: Epoxides or hydroxylated derivatives.

    Reduction: Corresponding alcohols.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

1-(4-Methoxyphenyl)-3-(pyridin-4-yl)prop-2-en-1-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory, antioxidant, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(4-Methoxyphenyl)-3-(pyridin-4-yl)prop-2-en-1-one involves its interaction with various molecular targets and pathways. It can inhibit enzymes, modulate receptor activity, and interfere with cellular signaling pathways. The exact mechanism depends on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Hydroxyphenyl)-3-(pyridin-4-yl)prop-2-en-1-one: Similar structure but with a hydroxyl group instead of a methoxy group.

    1-(4-Methoxyphenyl)-3-(pyridin-3-yl)prop-2-en-1-one: Similar structure but with the pyridinyl group at a different position.

Uniqueness

1-(4-Methoxyphenyl)-3-(pyridin-4-yl)prop-2-en-1-one is unique due to the specific positioning of the methoxy and pyridinyl groups, which can influence its chemical reactivity and biological activity. The presence of the methoxy group can enhance its lipophilicity and potentially improve its ability to interact with biological membranes.

Properties

Molecular Formula

C15H13NO2

Molecular Weight

239.27 g/mol

IUPAC Name

(E)-1-(4-methoxyphenyl)-3-pyridin-4-ylprop-2-en-1-one

InChI

InChI=1S/C15H13NO2/c1-18-14-5-3-13(4-6-14)15(17)7-2-12-8-10-16-11-9-12/h2-11H,1H3/b7-2+

InChI Key

OHXOJKQHTRABPQ-FARCUNLSSA-N

Isomeric SMILES

COC1=CC=C(C=C1)C(=O)/C=C/C2=CC=NC=C2

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C=CC2=CC=NC=C2

Origin of Product

United States

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